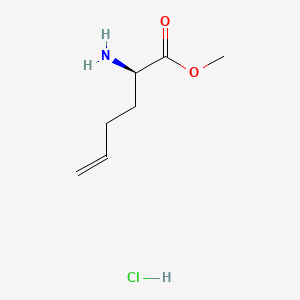

Methyl (R)-2-aminohex-5-enoate hcl

Description

The non-salt form, Methyl 2-aminohex-5-enoate, has a molecular weight of 143.18 g/mol and a CAS number of 114486-35-0 . The hydrochloride salt enhances stability and solubility, making it more suitable for pharmaceutical or synthetic applications. This compound is supplied by multiple Chinese manufacturers, including Simcere Pharmaceutical Co., Ltd. and Ningbo Waylead Biotechnology Co., Ltd., with certifications such as ISO and FDA .

Properties

Molecular Formula |

C7H14ClNO2 |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

methyl (2R)-2-aminohex-5-enoate;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h3,6H,1,4-5,8H2,2H3;1H/t6-;/m1./s1 |

InChI Key |

LBWJUZYGRREYQH-FYZOBXCZSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CCC=C)N.Cl |

Canonical SMILES |

COC(=O)C(CCC=C)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

The provided evidence lacks direct comparative data for Methyl (R)-2-aminohex-5-enoate HCl. However, based on structural analogs and related compounds in the evidence, the following analysis is inferred:

Structural Analogs

(a) Methyl 2-Aminohex-5-Enoate (Non-HCl Form)

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Key Differences : The absence of the HCl group reduces polarity and solubility compared to the hydrochloride salt. This impacts its utility in aqueous reactions or biological systems .

(b) 1-(2-Aminoethyl)-2-Methyl-5-Nitroimidazole Dihydrochloride Monohydrate

- Molecular Formula : C₆H₁₀N₄O₂·2HCl·H₂O

- Molecular Weight : 261.10 g/mol

- Key Differences: This compound features a nitroimidazole ring and a dihydrochloride salt, offering distinct electronic properties and antimicrobial activity, unlike the aliphatic chain in this compound .

(c) Methoxytryptamine Derivatives

- Examples: 5-Methoxytryptamine (CAS: 608-07-1), 7-Methoxytryptamine (CAS: 18594-74-4)

- Key Differences: These compounds contain an indole ring system and a primary amine, enabling serotonin receptor interactions. This compound, with its ester and alkene groups, is more suited for peptide synthesis or catalysis .

Physicochemical and Functional Comparisons

| Property | This compound | Methyl 2-Aminohex-5-Enoate | 1-(2-Aminoethyl)-2-Methyl-5-Nitroimidazole Dihydrochloride |

|---|---|---|---|

| Molecular Weight | ~179.64 g/mol (estimated) | 143.18 g/mol | 261.10 g/mol |

| Solubility | High (due to HCl) | Moderate | High (dihydrochloride salt) |

| Functional Groups | Ester, amine, alkene | Ester, amine, alkene | Nitroimidazole, dihydrochloride, amine |

| Applications | Pharmaceuticals, chiral synthesis | Research reagent | Antimicrobial agents, nitroimidazole-based therapies |

Research Findings

- Commercial Availability: Over 20 suppliers in China offer this compound, indicating its industrial relevance, though purity and storage details remain unspecified .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (R)-2-aminohex-5-enoate HCl, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves enantioselective Strecker or reductive amination reactions using chiral auxiliaries. For example, reacting a ketone precursor (e.g., hex-5-en-2-one) with methylamine under acidic conditions, followed by HCl salt formation. Solvent choice (e.g., methanol or ethanol), temperature control (reflux at 60–80°C), and stoichiometric ratios of reagents are critical for minimizing racemization and maximizing enantiomeric excess (ee) .

- Optimization : Use Box-Behnken experimental design to systematically vary parameters (pH, temperature, reaction time) and analyze outcomes via HPLC or chiral GC. For reproducibility, ensure inert atmospheres to prevent oxidation of the double bond .

Q. How can the structural and chiral purity of this compound be validated?

- Characterization Tools :

- X-ray crystallography : Resolve absolute configuration using SHELX or related software for small-molecule refinement .

- Spectroscopy : Compare experimental / NMR shifts with density functional theory (DFT)-calculated values. Chiral purity can be quantified via polarimetry or chiral HPLC with a cellulose-based column .

Q. What factors influence the stability of this compound under varying storage and experimental conditions?

- Stability Profile : The compound is hygroscopic and prone to hydrolysis in aqueous media. Stability studies should assess:

- pH dependence : Degradation accelerates above pH 7 due to ester hydrolysis. Use buffered solutions (pH 4–6) for biological assays .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at −20°C under argon .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be scaled while maintaining >98% ee?

- Advanced Methodology :

- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., proline derivatives) to enhance stereocontrol. Monitor ee via inline IR spectroscopy for real-time adjustments .

- Process Analytical Technology (PAT) : Implement microreactors to improve heat/mass transfer and reduce side reactions during scale-up .

Q. What role do hydrogen-bonding networks play in the crystallographic packing of this compound, and how do they influence its reactivity?

- Analysis : Graph-set analysis (as per Etter’s rules) reveals N–H···O and O–H···Cl interactions forming motifs. These networks stabilize the crystal lattice but may reduce solubility in nonpolar solvents. Use ORTEP-3 to visualize packing and predict dissolution kinetics .

- Reactivity Implications : Strong intermolecular H-bonding can hinder nucleophilic attack at the ester carbonyl, requiring solvent screening (e.g., DMF or DMSO) for derivatization reactions .

Q. How does this compound interact with biological targets, and what computational models predict its binding affinity?

- Approach :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., aminotransferases). The α,β-unsaturated ester may act as a Michael acceptor, covalently modifying active-site cysteine residues .

- MD simulations : Assess dynamic binding behavior over 100-ns trajectories. Validate with SPR or ITC to measure .

Q. What contradictions exist in the literature regarding the adsorption behavior of this compound on mesoporous silica, and how can they be resolved?

- Data Conflicts : Some studies report Langmuir adsorption (monolayer) while others suggest multilayer Freundlich behavior.

- Resolution : Perform BET surface area analysis and DRIFT spectroscopy to probe surface interactions. Adjust HCl concentration during silica synthesis (as in ) to modify pore size and adsorption capacity .

Q. What are the limitations of current in vivo studies on this compound, and how can pharmacokinetic challenges be addressed?

- Challenges : Rapid esterase-mediated hydrolysis in plasma reduces bioavailability.

- Solutions :

- Prodrug design : Replace the methyl ester with a pivaloyloxymethyl group to enhance stability.

- Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release, as demonstrated for similar amino acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.